4-Cyclopropyl-2-(pyrrolidin-1-yl)aniline
Description
4-Cyclopropyl-2-(pyrrolidin-1-yl)aniline is an aromatic amine featuring a cyclopropyl substituent at the 4-position and a pyrrolidin-1-yl group at the 2-position of the aniline ring. Its molecular formula is C₁₃H₁₈N₂, with a calculated molecular weight of 202.30 g/mol. The compound’s structure combines aromaticity with the conformational rigidity of the cyclopropyl group and the basicity of the pyrrolidine moiety.
Properties
IUPAC Name |
4-cyclopropyl-2-pyrrolidin-1-ylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c14-12-6-5-11(10-3-4-10)9-13(12)15-7-1-2-8-15/h5-6,9-10H,1-4,7-8,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPVMTSIHGGXTAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC(=C2)C3CC3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-2-(pyrrolidin-1-yl)aniline typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor under specific conditions.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be attached to the aniline core through a nucleophilic substitution reaction. This involves the reaction of an aniline derivative with a pyrrolidine derivative in the presence of a suitable base.
Final Assembly: The final step involves the coupling of the cyclopropyl group with the pyrrolidine-substituted aniline. This can be achieved through a variety of coupling reactions, such as Suzuki-Miyaura coupling, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-2-(pyrrolidin-1-yl)aniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce a variety of substituted aniline derivatives.
Scientific Research Applications
4-Cyclopropyl-2-(pyrrolidin-1-yl)aniline has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biological Research: The compound is used in studies to understand its interactions with various biological molecules and pathways.
Industrial Applications: It is explored for its potential use in the synthesis of advanced polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-2-(pyrrolidin-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The pathways involved may include signal transduction pathways, metabolic pathways, or other cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic and Steric Properties
The following compounds share structural motifs with 4-Cyclopropyl-2-(pyrrolidin-1-yl)aniline, enabling comparisons of substituent effects:
4-Chloro-2-(6-chloropyrimidin-4-yl)aniline
- Molecular Formula : C₁₀H₇Cl₂N₃
- Molecular Weight : 244.09 g/mol (LCMS m/z 245 [M+H]+ observed)
- Key Differences: The 4-chloro and pyrimidinyl groups are electron-withdrawing, contrasting with the electron-donating cyclopropyl group in the target compound.
- Synthesis : Synthesized via nucleophilic substitution reactions, as described in patent protocols .
1-Cyclopropylpyrrolidin-3-amine
- Molecular Formula : C₇H₁₄N₂
- Molecular Weight : 126.20 g/mol
- Key Differences :
- Lacks the aromatic aniline core, reducing conjugation effects.
- The 3-amine group on pyrrolidine may exhibit different reactivity compared to the 1-position in the target compound.
- Safety Profile : Requires stringent handling (e.g., skin/eye rinsing, medical consultation) due to amine reactivity .
N-(3-Fluorobenzyl)-4-iodo-N-(3-isobutoxy-2-(pyrrolidin-1-yl)propyl)aniline (6e)
- Key Features :
- Contrast with Target Compound :
- The iodine substituent increases molecular weight and polarizability, while the cyclopropyl group in the target compound contributes to steric hindrance without significant electronic withdrawal.
Structural and Spectroscopic Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
